molecular formula C7H8N2O B14423037 Benzenemethanamine, N-nitroso- CAS No. 84375-85-9

Benzenemethanamine, N-nitroso-

Cat. No.: B14423037
CAS No.: 84375-85-9
M. Wt: 136.15 g/mol
InChI Key: NLUSEGCKLCQNIB-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-nitroso- is an organic compound characterized by the presence of a nitroso group (-N=O) bonded to a benzenemethanamine structure. This compound is part of the broader class of N-nitroso compounds, which are known for their diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanamine, N-nitroso- can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach utilizes the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods

Industrial production of N-nitroso compounds often involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid. This method is scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid (HNO2), tert-butyl nitrite (TBN), and sodium nitrite (NaNO2). Reaction conditions typically involve acidic or neutral environments .

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of benzenemethanamine .

Scientific Research Applications

Benzenemethanamine, N-nitroso- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of nitroso derivatives.

    Biology: The compound is studied for its potential biological activity, including its role in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its carcinogenic properties are a concern.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-nitroso- involves the formation of reactive intermediates, such as nitrosonium ions (NO+). These intermediates can react with DNA and other cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to interact with nucleophilic sites in biological molecules, potentially leading to carcinogenesis .

Comparison with Similar Compounds

Benzenemethanamine, N-nitroso- can be compared with other N-nitroso compounds, such as N-nitrosodimethylamine (DMN) and N-nitrosomethylbenzylamine. These compounds share similar chemical properties and reactivity but differ in their specific structures and biological activities. For example, DMN is known for its high carcinogenic potential, while Benzenemethanamine, N-nitroso- has unique reactivity due to its benzenemethanamine backbone .

Similar Compounds

  • N-nitrosodimethylamine (DMN)
  • N-nitrosomethylbenzylamine
  • N-nitrosomethylaniline

Properties

CAS No.

84375-85-9

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-benzylnitrous amide

InChI

InChI=1S/C7H8N2O/c10-9-8-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,10)

InChI Key

NLUSEGCKLCQNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN=O

Origin of Product

United States

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